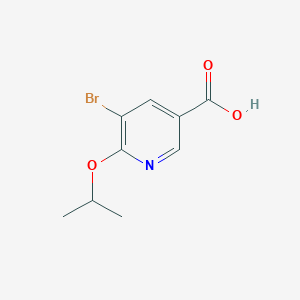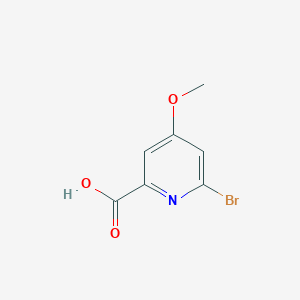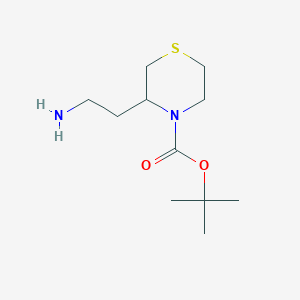
Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, also known as TATM, is a thiomorpholine derivative . It has a molecular weight of 246.37 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A series of new amides of Thiomorpholine carboxylate were synthesized by reacting 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide with primary amines. This synthesis included tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide as a precursor. These compounds exhibited moderate to good antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (V. Nagavelli et al., 2014).
Antimalarial Drug Development
N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was developed through a public-private partnership. This compound, designed based on a series of chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showed excellent activity against Plasmodium falciparum in vitro and in vivo. Its development process illustrates the application of synthetic chemistry in addressing global health issues, specifically malaria (P. O’Neill et al., 2009).
Chemical Synthesis Techniques
Research on α-Amidoalkylation of Ambident Nucleophiles demonstrated the use of tert-butyl esters and amides of carboxylic acids, including derivatives similar to tert-butyl thiomorpholine-4-carboxylate, in chemical synthesis processes. This work underscores the importance of such compounds in developing synthetic methodologies (A. Dobrev et al., 1992).
Bioactivation and Toxicity Studies
L-Thiomorpholine-3-carboxylic acid, a cyclized analog related to tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, was studied for its cytotoxicity in isolated rat kidney cells. This research provides insight into the potential toxicity and bioactivation pathways of thiomorpholine derivatives, which is crucial for their safe application in pharmaceuticals (K. Webster & M. W. Anders, 1989).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOKDKDMIRWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



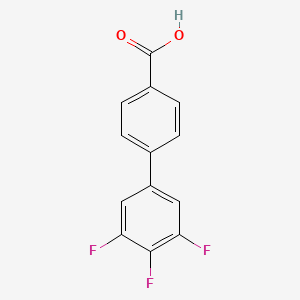
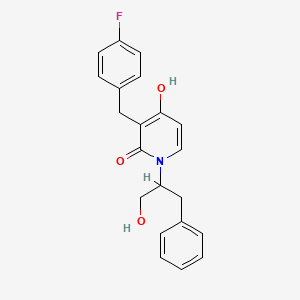
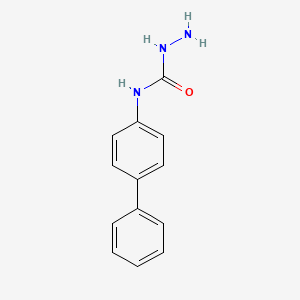
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)
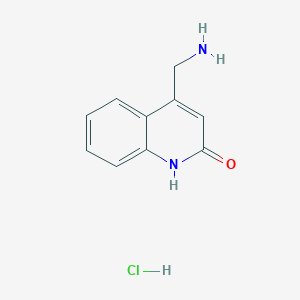
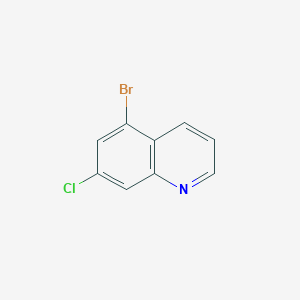
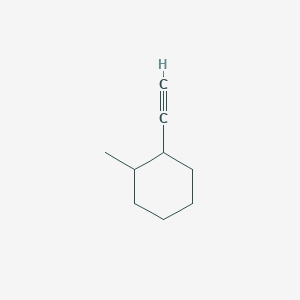
![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
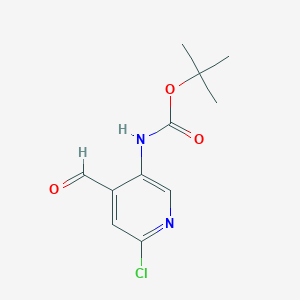
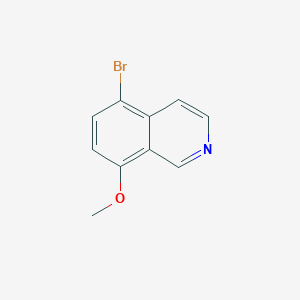
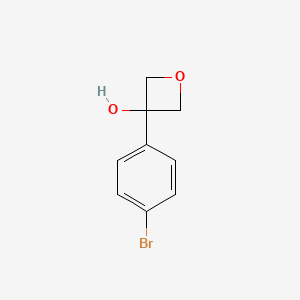
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
